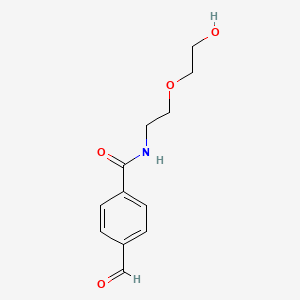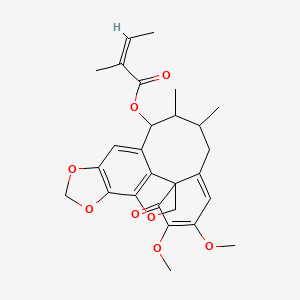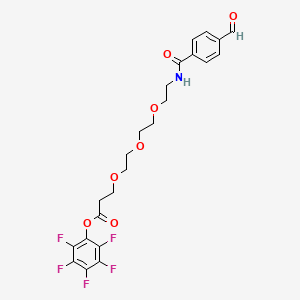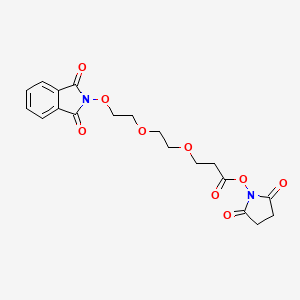
4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is known for its aldehyde functionality and is often used as a linker in antibody-drug conjugation (ADC) . This compound is also referred to as Ald-Ph-amido-PEG2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide typically involves the reaction of 4-formylbenzoic acid with 2-(2-hydroxyethoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 4-formyl-N-(2-(2-carboxyethoxy)ethyl)benzamide
Reduction: 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzyl alcohol
Substitution: Products vary based on the nucleophile used
Applications De Recherche Scientifique
4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a linker in the preparation of complex molecules.
Biology: Employed in the development of bioconjugates for studying biological processes.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide in ADCs involves the formation of a stable covalent bond between the aldehyde group and the amino group of an antibody. This linkage allows for the targeted delivery of cytotoxic drugs to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .
Comparaison Avec Des Composés Similaires
4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide can be compared with other similar compounds such as:
4-formylbenzoic acid: Lacks the hydroxyethoxyethyl group, making it less versatile as a linker.
N-(2-(2-hydroxyethoxy)ethyl)benzamide: Lacks the aldehyde functionality, limiting its use in bioconjugation.
4-formyl-N-(2-(2-methoxyethoxy)ethyl)benzamide: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity and solubility.
The uniqueness of this compound lies in its combination of aldehyde and hydroxyethoxyethyl functionalities, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
4-formyl-N-[2-(2-hydroxyethoxy)ethyl]benzamide |
InChI |
InChI=1S/C12H15NO4/c14-6-8-17-7-5-13-12(16)11-3-1-10(9-15)2-4-11/h1-4,9,14H,5-8H2,(H,13,16) |
Clé InChI |
YEGMGDMTKUQVJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C(=O)NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane;hydrobromide](/img/structure/B10818380.png)
![[(1S,2R,3R,4R,5R,6S,8R,9S,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818383.png)
![[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate](/img/structure/B10818399.png)
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10818403.png)

![[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818424.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)
![5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B10818437.png)
![(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818442.png)
![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818447.png)



![[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbut-2-enoate](/img/structure/B10818470.png)
